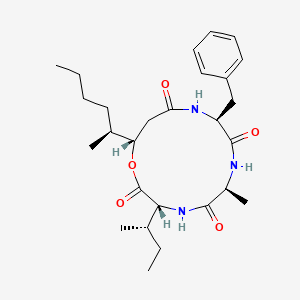
Beauveriolide III
描述
白僵菌素III: 是一种天然存在的环状缩肽,它是一种包含肽键和酯键的化合物类型。它最初是从白僵菌属真菌中分离出来的。 白僵菌素III 因其抑制固醇 O-酰基转移酶的能力而引起了人们的极大兴趣,固醇 O-酰基转移酶是一种参与脂质代谢的酶,使其成为治疗动脉粥样硬化等疾病的潜在治疗剂 .
作用机制
白僵菌素III 通过抑制位于内质网膜上的固醇 O-酰基转移酶发挥作用。这种酶催化胆固醇和脂肪酰基辅酶 A 生成胆固醇酯。白僵菌素III 与固醇 O-酰基转移酶 1 的活性位点结合,阻止该酶催化反应。 这种抑制减少了细胞中脂滴的形成,从而降低了胆固醇酯的积累 .
生化分析
Biochemical Properties
Beauveriolide III interacts with sterol O-acyltransferases 1 and 2 (SOAT1 and SOAT2), which are endoplasmic reticulum (ER) membrane proteins . It inhibits their ability to synthesize cholesteryl esters . This compound is more potent against ACAT1 than ACAT2 .
Cellular Effects
In cellular processes, this compound has been shown to decrease the secretion of beta-amyloid peptides from cells expressing human amyloid precursor protein . This suggests that this compound could potentially be used in the treatment of Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to a putative active site responsible for SOAT1 located on the cytosolic side of the ER . This compound is not accessible to the corresponding active site for SOAT2 located on the luminal side .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce atherosclerotic lesions in the aortae and hearts of apolipoprotein E knockout mice and in low-density lipoprotein receptor knockout mice . The specific dosage effects and any potential toxic or adverse effects at high doses are not clearly documented in the available literature.
Metabolic Pathways
This compound is involved in the metabolic pathway of cholesterol synthesis . It inhibits the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which catalyzes the conversion of cholesterol and long-chain fatty-acyl-CoA to cholesteryl esters .
Transport and Distribution
This compound is able to cross the gastrointestinal barrier, circulate untouched in the blood, and be excreted in the urine when administered orally to experimental mice .
Subcellular Localization
This compound interacts with proteins located in the endoplasmic reticulum (ER) of cells . The specific compartments or organelles that this compound is directed to within the cell are not clearly documented in the available literature.
准备方法
合成路线和反应条件: 白僵菌素III 的合成涉及多个步骤。最初,合成关键中间体 3-羟基-4-甲基辛酸。然后将该中间体与二肽偶联,然后进行大环内酰胺化以形成环状缩肽结构。甲基重氮基甲烷部分通过使甲基酮与液氨反应得到亚胺中间体,然后用羟胺-O-磺酸处理来制备二氮杂环丙烷。 随后的氧化得到甲基重氮基甲烷 .
工业生产方法: 白僵菌属真菌,然后提取和纯化该化合物。合成生物学和发酵技术的进步可能会提高产量和生产效率。
化学反应分析
反应类型: 白僵菌素III 主要进行环状缩肽典型的反应。这些包括:
氧化: 甲基重氮基甲烷部分可以被氧化形成反应性中间体。
取代: 分子中的酯键和肽键可以发生亲核取代反应。
常用试剂和条件:
氧化: 羟胺-O-磺酸等试剂用于氧化反应。
取代: 胺或醇等亲核试剂可在温和条件下用于取代酯键或肽键。
主要产物: 这些反应形成的主要产物通常是具有改变的生物活性的修饰环状缩肽 .
科学研究应用
化学: 白僵菌素III 用于设计和合成新型固醇 O-酰基转移酶抑制剂的先导化合物。 它的构效关系研究有助于了解与酶的结合相互作用 .
生物学: 在生物学研究中,白僵菌素III 用于研究脂质代谢和细胞中脂滴的形成。 它可以作为工具来研究固醇 O-酰基转移酶在各种生物过程中的作用 .
医学: 白僵菌素III 在治疗动脉粥样硬化和其他脂质相关疾病方面具有潜在的治疗应用。 它抑制固醇 O-酰基转移酶的能力使其成为药物开发的有希望的候选者 .
工业: 在制药行业,白僵菌素III 及其类似物因其作为降胆固醇剂的潜力而被探索。 它们还用于开发脂质代谢疾病诊断工具 .
相似化合物的比较
类似化合物:
白僵菌素I: 另一种从同种真菌中分离出来的环状缩肽,具有类似的固醇 O-酰基转移酶抑制活性.
白僵菌素类似物: 白僵菌素III 的合成类似物,旨在增强其生物活性并提高选择性
独特性: 白僵菌素III 独特之处在于它对固醇 O-酰基转移酶 1 的选择性抑制优于对固醇 O-酰基转移酶 2 的抑制。 这种选择性对其潜在的治疗应用至关重要,因为抑制固醇 O-酰基转移酶 2 会产生不利影响 .
属性
IUPAC Name |
(3R,6S,9S,13S)-9-benzyl-3-[(2S)-butan-2-yl]-13-[(2S)-hexan-2-yl]-6-methyl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N3O5/c1-6-8-12-18(4)22-16-23(31)29-21(15-20-13-10-9-11-14-20)26(33)28-19(5)25(32)30-24(17(3)7-2)27(34)35-22/h9-11,13-14,17-19,21-22,24H,6-8,12,15-16H2,1-5H3,(H,28,33)(H,29,31)(H,30,32)/t17-,18-,19-,21-,22-,24+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEELKRGSLCNVAR-QVZGIDAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)[C@@H](C)CC)C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Beauveriolide III and what is its mechanism of action?
A: this compound (cyclo-[(3S,4S)-3-hydroxy-4-methyloctanoyl-L-phenylalanyl-L-alanyl-D-allo-isoleucyl]) is a cyclic depsipeptide isolated from the fungus Beauveria sp. FO-6979. [] It inhibits the formation of lipid droplets in macrophages by targeting acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme responsible for cholesterol esterification. [, , ] By inhibiting ACAT, this compound reduces the synthesis of cholesteryl ester, ultimately leading to a decrease in lipid droplet accumulation within macrophages. []
Q2: What is the significance of this compound's stereochemistry?
A: The stereochemistry of this compound, particularly the 3S configuration of the 3-hydroxy-4-methyloctanoic acid (HMA) moiety, is crucial for its biological activity. [] Studies using synthetic stereoisomers demonstrated that the (3S,4S) configuration exhibited potent inhibitory activity against lipid droplet accumulation in macrophages, while other isomers displayed weaker effects. [] This highlights the importance of specific stereochemical arrangements for optimal interaction with its target.
Q3: Does this compound exhibit selectivity towards ACAT isozymes?
A: Interestingly, while this compound can inhibit both ACAT1 and ACAT2 isozymes in microsomal assays, it demonstrates selective inhibition of ACAT1 in intact cells. [] This selectivity is noteworthy because ACAT1 is ubiquitously expressed, including in macrophages, making it a relevant target for anti-atherosclerotic therapies. []
Q4: How has combinatorial synthesis been employed in this compound research?
A: Combinatorial synthesis has played a key role in exploring the structure-activity relationship (SAR) of this compound and developing more potent analogues. [, ] By utilizing solid-phase synthesis and solution-phase cyclization, researchers generated a diverse library of Beauveriolide analogues, including diphenyl derivatives with significantly increased potency compared to the parent compound. [, ]
Q5: What is the potential therapeutic application of this compound?
A: this compound exhibits anti-atherosclerotic activity in mouse models. [] Its ability to inhibit lipid droplet formation in macrophages, particularly through selective ACAT1 inhibition, makes it a promising candidate for further investigation as a potential therapeutic agent for atherosclerosis. [] Further research is necessary to fully elucidate its efficacy and safety profile in humans.
Q6: Are there any known limitations or challenges associated with this compound?
A6: While this compound shows promise, challenges remain. Further research is needed to:
- Optimize its potency and selectivity: Although some analogues show improved potency, continued SAR studies are crucial. []
- Investigate long-term effects and toxicity: Data on chronic toxicity and potential adverse effects are limited. []
- Develop suitable formulations: Strategies to enhance its stability, solubility, and bioavailability for therapeutic use are needed. []
Q7: What analytical techniques are used to characterize and study this compound?
A7: Various analytical techniques have been employed to characterize and study this compound, including:
- Spectral analysis: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) were used to elucidate its structure and stereochemistry. [, ]
- Chromatographic methods: High-performance liquid chromatography (HPLC) was employed for isolation, purification, and analysis of this compound and its analogues. [, , , ]
- Cell-based assays: Macrophage cell lines were utilized to assess its ability to inhibit lipid droplet formation and ACAT activity. [, , ]
- Animal models: Mouse models of atherosclerosis were used to evaluate its in vivo anti-atherosclerotic effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8R,10S)-10-[(6-deoxy-2-O-methyl-alpha-L-mannopyranosyl)oxy]-7,8,9,10-tetrahydro-1,8,11-trihydroxy-8-methyl-5,12-naphthacenedione](/img/structure/B3025707.png)
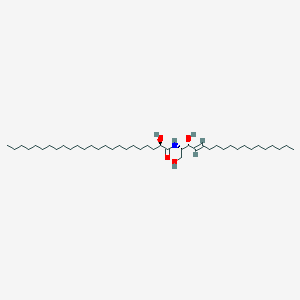
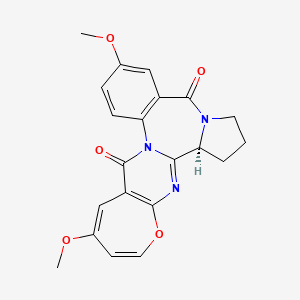
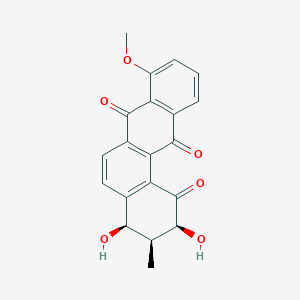

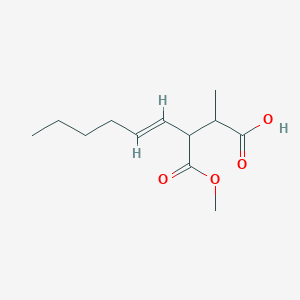
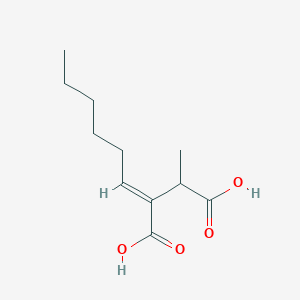
![5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025717.png)
![4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate](/img/structure/B3025719.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3025721.png)
![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)
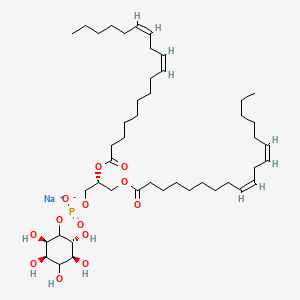
![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester](/img/structure/B3025726.png)
